Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Chemical Identity and Structural Characterization of Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is formally designated as this compound, with the Chemical Abstracts Service registry number 76361-09-6. Alternative nomenclature includes ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-yn-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, reflecting the specific positioning of the propargyl substituent.
The molecular formula C₁₉H₁₅N₃O₄ indicates a complex organic structure containing 19 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms. The structural designation "pyrido[2,3-d]pyrimidine" denotes the fusion pattern between the pyridine and pyrimidine rings, where the pyridine ring is fused to positions 2 and 3 of the pyrimidine ring system. This bicyclic heterocyclic core represents a fundamental structural motif that has attracted significant attention in medicinal chemistry due to its pharmacological potential.
The compound belongs to the broader class of pyrido[2,3-d]pyrimidine derivatives, which are characterized by their fused ring system containing both nitrogen-containing aromatic rings. The systematic classification places this compound within the family of dihydropyrido[2,3-d]pyrimidine-6-carboxylates, specifically those bearing hydroxy and oxo functionalities at positions 5 and 7, respectively. The presence of the phenyl substituent at position 2 and the propargyl group at position 8 further defines the specific substitution pattern of this particular derivative.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound reflects the characteristic structural features of the pyrido[2,3-d]pyrimidine scaffold. Crystallographic studies of related pyrido[2,3-d]pyrimidine compounds have revealed distinctive conformational preferences that likely apply to this derivative. The bicyclic core structure consists of two fused six-membered rings, with the pyrimidine ring typically adopting an envelope conformation. Analysis of similar structures indicates that the pyrimidine ring exhibits a mean deviation of approximately 0.1321 angstroms from planarity, with specific nitrogen atoms occupying the flap position.
The three-dimensional arrangement of the molecule is significantly influenced by the presence of multiple substituents, particularly the phenyl ring at position 2 and the propargyl group at position 8. The phenyl substituent contributes to aromatic stacking interactions, which are crucial for the overall molecular geometry and crystal packing arrangements. The propargyl group introduces additional conformational flexibility while providing a reactive site for potential chemical modifications through click chemistry reactions.
Computational studies using density functional theory methods have provided insights into the preferred conformations of pyrido[2,3-d]pyrimidine derivatives. The calculated three-dimensional structure reveals that substituted phenyl rings typically occupy positions perpendicular to the bicyclic core, facilitating intermolecular interactions. The presence of the ethyl carboxylate ester group at position 6 introduces additional steric considerations and influences the overall molecular conformation through potential intramolecular hydrogen bonding interactions with the adjacent hydroxy group at position 5.
The crystallographic parameters for related compounds in this series provide valuable reference data for understanding the structural characteristics. Crystal systems typically exhibit orthorhombic or monoclinic arrangements, with space groups such as Pbca being commonly observed. The unit cell dimensions and molecular packing arrangements are influenced by the specific substitution patterns and the presence of hydrogen bonding donors and acceptors within the molecular structure.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural characterization of this compound. Proton Nuclear Magnetic Resonance spectroscopy provides crucial information about the hydrogen environments within the molecule, particularly those associated with the heterocyclic core and the various substituent groups. The characteristic signals for pyrido[2,3-d]pyrimidine derivatives typically appear in specific chemical shift ranges that reflect the electronic environment of each proton.
The aromatic protons of the phenyl substituent at position 2 are expected to appear in the range of 7.0-8.0 parts per million, consistent with the electron-withdrawing effect of the pyrimidine ring system. The propargyl group contributes distinctive signals, with the alkyne proton appearing as a sharp singlet around 2.5 parts per million. The ethyl ester functionality produces characteristic patterns, with the methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene group as a quartet around 4.2-4.4 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with specific attention to the carbonyl carbons and the aromatic carbon framework. Related pyrido[2,3-d]pyrimidine compounds exhibit characteristic carbon-13 chemical shifts that serve as fingerprints for structural identification. The carbonyl carbon of the ester group typically appears around 168-172 parts per million, while the ketone carbonyl at position 7 resonates around 160-165 parts per million.
The heterocyclic carbon atoms display distinctive chemical shifts that reflect their position within the fused ring system. Nitrogen-bearing carbons typically appear at lower field positions compared to their non-substituted counterparts, providing valuable information about the substitution pattern. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, offer additional structural confirmation by establishing connectivity patterns and spatial relationships between different molecular regions.
Infrared and Mass Spectrometric Fingerprinting
Infrared spectroscopy provides valuable functional group identification for this compound through characteristic absorption bands that correspond to specific molecular vibrations. The compound exhibits multiple diagnostic infrared absorption features, including the characteristic carbonyl stretching frequencies of both the ester and ketone functionalities. The ester carbonyl typically appears around 1735-1750 reciprocal centimeters, while the ketone carbonyl of the dihydropyrimidine ring resonates at approximately 1650-1670 reciprocal centimeters.
The hydroxy group at position 5 contributes a broad absorption band in the range of 3200-3600 reciprocal centimeters, which may be influenced by intramolecular hydrogen bonding with adjacent functionalities. The propargyl group provides characteristic alkyne stretching vibrations, with the carbon-carbon triple bond appearing around 2100-2200 reciprocal centimeters and the terminal alkyne carbon-hydrogen stretch around 3300 reciprocal centimeters. Aromatic carbon-carbon stretching vibrations from the phenyl substituent appear as multiple bands in the 1450-1600 reciprocal centimeters region.
Mass spectrometric analysis employs both electron impact and electrospray ionization techniques to provide molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 349, corresponding to the molecular formula C₁₉H₁₅N₃O₄. Fragmentation patterns under electron impact conditions typically involve loss of the ethyl ester group, resulting in characteristic fragment ions that provide structural confirmation. Electrospray ionization mass spectrometry produces both positive and negative ion modes, with the protonated molecular ion [M+H]⁺ appearing at mass-to-charge ratio 350.
High-resolution mass spectrometry provides exact mass determination with sufficient accuracy to confirm the molecular formula and distinguish between potential isomeric structures. Tandem mass spectrometry techniques offer additional structural information through controlled fragmentation experiments that reveal the connectivity patterns within the molecule. The fragmentation pathways typically involve initial loss of small neutral molecules, followed by ring-opening reactions that provide insights into the stability and bonding patterns of the heterocyclic core structure.
Tautomerism and Conformational Dynamics
The tautomeric behavior of this compound represents a critical aspect of its structural characterization, particularly given the presence of both hydroxy and oxo functionalities within the molecule. Tautomerism in hydroxypyrimidine derivatives involves proton transfer processes that can significantly influence the compound's chemical and biological properties. The hydroxy group at position 5 can participate in keto-enol tautomerism, potentially existing in equilibrium between the hydroxy form and a corresponding keto tautomer.
The proximity of the hydroxy group to the ester carbonyl functionality creates opportunities for intramolecular hydrogen bonding, which can stabilize specific tautomeric forms. Studies of related hydroxypyridine-carboxylic acid derivatives have demonstrated that the position of the hydroxyl proton correlates with the aromaticity of the heterocyclic ring system. The Bird index, calculated based on measured atomic distances, provides a quantitative measure of aromaticity that can be used to predict tautomeric preferences.
Computational studies at various levels of theory, including Gaussian-3 second-order Møller-Plesset perturbation theory and complete basis set methods, have been employed to investigate tautomeric equilibria in similar compounds. These calculations suggest that the preferred tautomeric form depends on both intramolecular factors, such as hydrogen bonding patterns, and environmental factors, including solvent effects and crystal packing forces. The presence of the electron-withdrawing ester group and the electron-donating propargyl substituent creates a complex electronic environment that influences tautomeric stability.
Conformational dynamics analysis reveals that pyrido[2,3-d]pyrimidine derivatives can adopt multiple conformations depending on the specific substitution pattern and environmental conditions. Semiempirical calculations using Austin Model 1 methods have identified distinct conformational preferences, with energy differences of 2-4 kilocalories per mole between different conformers. The aryl substituent at position 2 can occupy either pseudoaxial or pseudoequatorial positions, with the pseudoaxial conformation typically being more stable.
Properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8-prop-2-ynylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-3-10-22-17-13(15(23)14(18(22)24)19(25)26-4-2)11-20-16(21-17)12-8-6-5-7-9-12/h1,5-9,11,23H,4,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMCUTNZSIQPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC#C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716355 | |
| Record name | Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-yn-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76361-09-6 | |
| Record name | Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-yn-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amination and Oxidation
- The methylthio group at the 2-position of the pyrimidine ring is oxidized to a sulfoxide using oxidizing agents such as oxaziridines or m-chloroperbenzoic acid in solvents like chloroform or tetrahydrofuran at room temperature.
- The sulfoxide group is then displaced by an amine (e.g., aniline or ethylamine) to introduce the amino substituent at the 2-position. The reaction temperature depends on the amine type: aromatic amines require higher temperatures, often using the amine as solvent at reflux.
Reduction and Oxidation of Ester Group
- The ester group at position 6 is reduced to the corresponding alcohol using lithium aluminum hydride in tetrahydrofuran.
- The alcohol is then oxidized to an aldehyde, preferably using manganese dioxide in chloroform for superior yields compared to sodium dichromate.
Formation of Unsaturated Esters via Wittig or Horner–Wadsworth–Emmons Reactions
- The 2,4-diamino-pyrimidine-5-carboxaldehyde intermediate is reacted with stabilized phosphoranes or phosphonate esters under basic conditions to form unsaturated ethyl esters.
- Using (carbethoxymethylene)triphenylphosphorane in tetrahydrofuran at reflux typically yields the trans isomer predominantly.
- Alternatively, phosphonate esters with strongly dissociated bases can yield the cis isomer predominantly.
Ring Closure to Form Pyrido[2,3-d]pyrimidin-7(8H)-one
- The unsaturated ester undergoes cyclization facilitated by tertiary amines such as triethylamine or N,N-diisopropylethylamine, often in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene.
- The reaction is conducted at elevated temperatures (40°C to reflux) and completes within 2 to 24 hours, yielding the fused pyridopyrimidinone ring system.
Alkylation at the 8-Position
- The 8-position is alkylated by treatment with sodium hydride in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
- For the prop-2-ynyl substituent, propargyl bromide or similar alkylating agents are used under these basic conditions at around 40°C.
Alternative Synthetic Routes and Modifications
- Direct hydrolysis of pyrido[2,3-d]pyrimidin-7(8H)-imines with concentrated hydrochloric acid at elevated temperatures can convert imines to the 7-one ketone.
- A milder approach involves acylation of the imine with acetic anhydride followed by hydrolysis, reducing reaction time and temperature.
- Saturated derivatives without a double bond between C5 and C6 can be prepared by catalytic hydrogenation of the unsaturated ester followed by cyclization.
- The carboxylate ester can be converted to the primary amide and then dehydrated to nitriles for further cyclization steps, depending on the desired substitution pattern.
Summary Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield/Notes |
|---|---|---|---|---|
| Methylthio oxidation | Oxaziridine or m-chloroperbenzoic acid | Chloroform, THF | Room temperature | Efficient sulfoxide formation |
| Amination (sulfoxide displacement) | Aromatic or aliphatic amines | Amine as solvent or DMF | 40°C to reflux | Higher temp for aromatic amines |
| Ester reduction | Lithium aluminum hydride | Tetrahydrofuran | 0°C to room temp | Clean reduction to alcohol |
| Alcohol oxidation | Manganese dioxide | Chloroform | Room temperature | Superior to sodium dichromate |
| Wittig/Horner-Emmons | Stabilized phosphorane or phosphonate ester + base | THF, base (e.g., DBU) | Reflux | Trans or cis unsaturated ester formation |
| Ring closure | Tertiary amine + DBU | Triethylamine, DIPEA | Elevated temp (40°C+) | 2–24 hours, cyclization to pyridopyrimidinone |
| Alkylation (8-position) | Sodium hydride + propargyl bromide | DMF, THF | ~40°C | Introduction of prop-2-ynyl group |
Research Findings and Notes
- The choice of oxidants and bases significantly affects the yield and stereochemistry of intermediates.
- The use of manganese dioxide for oxidation is preferred due to milder conditions and better selectivity.
- Alkylation at the 8-position is sensitive to base strength and solvent polarity; sodium hydride in DMF or THF provides optimal results.
- The ring closure step can be accelerated by using strong non-nucleophilic bases such as DBU.
- The overall synthetic route allows for combinatorial variation at the 2- and 8-positions, enabling diverse analog synthesis for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido2,3-d .... These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions involving Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs with altered functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its biological activity has been studied for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, leveraging its unique chemical structure.
Industry: The compound's properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrido[2,3-d]pyrimidine Derivatives
*Calculated based on structural similarity to ; †CAS 76377-79-2.
Key Observations :
Heterocyclic Core Modifications
A. Thieno[3,2-d]pyrimidine Derivatives (e.g., Ethyl 3-amino-9-aryl-...pyrimidine-8-carboxylates )
Impact of Heterocycle :
- Solubility: Thienopyrimidines may exhibit lower aqueous solubility due to reduced polarity compared to pyridopyrimidines.
B. Thiazolo[3,2-a]pyrimidine Derivatives (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-... )
Structural Implications :
- Ring Puckering : The thiazolo[3,2-a]pyrimidine adopts a flattened boat conformation, whereas pyridopyrimidines likely exhibit planarity due to aromatic fusion .
- Dihedral Angles : The thiazole ring in forms an 80.94° dihedral angle with the benzene ring, suggesting steric hindrance absent in the target compound.
Crystallographic and Hydrogen-Bonding Patterns
Key Findings :
- Hydrogen-bonding networks in thiazolo- and thienopyrimidines stabilize crystal packing, with motifs ranging from chains to dimers .
Biological Activity
Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 76361-09-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₄ |
| Molecular Weight | 349.34 g/mol |
| CAS Number | 76361-09-6 |
| LogP | 1.974 |
| PSA (Polar Surface Area) | 94.31 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 5-hydroxy-7-oxo derivatives, particularly in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types, including lung adenocarcinoma (A549), mantle cell lymphoma, and colorectal cancer.
Case Studies
-
Cytotoxicity in A549 Cells :
- In vitro assays demonstrated that ethyl 5-hydroxy-7-oxo derivatives exhibit significant cytotoxicity against A549 cells, with IC50 values indicating effective growth inhibition at low micromolar concentrations. The structure-dependence of this activity suggests that modifications to the phenyl and pyrimidine rings can enhance potency .
- Multikinase Inhibition :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the substituents on the pyrimidine ring significantly influence biological activity:
| Substituent Position | Modification | Activity Level |
|---|---|---|
| Y Position | Cyano Group | High Activity |
| X Position | Alkyl Variants | Variable Activity |
The presence of electron-withdrawing groups at specific positions enhances the compound's ability to interact with target kinases, leading to improved efficacy against cancer cell lines .
Q & A
Q. What are the established synthetic routes for Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, including cyclocondensation of substituted pyrimidine precursors and functionalization of the dihydropyrido core. For example:
- Step 1 : Refluxing a mixture of substituted pyrimidine intermediates (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) and acetic anhydride/acetic acid under catalytic sodium acetate, yielding fused pyrimidine-thiazolo derivatives .
- Step 2 : Introducing the prop-2-ynyl group via alkylation or nucleophilic substitution. Optimization includes controlling reaction time (8–10 hours) and solvent systems (ethyl acetate/ethanol for recrystallization) to improve yield (e.g., 78% in ) and purity .
Q. How is the crystal structure of this compound characterized, and what insights does crystallography provide?
Single-crystal X-ray diffraction (XRD) is the gold standard:
- Key parameters : The pyrido[2,3-d]pyrimidine core shows puckering (flattened boat conformation) with deviations up to 0.224 Å from the mean plane. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) influence molecular packing .
- Hydrogen bonding : C–H···O interactions form chains along the crystallographic c-axis, critical for stability .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Limited in polar solvents (e.g., water) but dissolves in ethyl acetate, ethanol, or DMSO. Data from structurally similar compounds (e.g., Allyl 7-methyl-2,4-dioxo-5-phenyl-hexahydropyrido derivatives) suggest solubility challenges due to hydrophobic aromatic and bicyclic moieties .
- Stability : Sensitive to light and moisture. Storage at –20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges during prop-2-ynyl group introduction be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Catalytic control : Use Pd-mediated coupling (e.g., Sonogashira) for precise alkyne attachment .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) to direct substitution .
- Computational modeling : DFT studies predict favorable sites for alkyne addition based on electron density maps .
Q. How should researchers resolve contradictions between crystallographic data and computational structural predictions?
Discrepancies often arise from dynamic effects (e.g., solvent interactions in XRD vs. gas-phase DFT models):
- Validation steps :
- Compare experimental bond lengths/angles (e.g., C–C = 0.007 Å in ) with theoretical values.
- Analyze Hirshfeld surfaces to quantify intermolecular forces missed in simulations .
- Use variable-temperature XRD to assess thermal motion artifacts .
Q. What methodologies are recommended for evaluating biological activity, and how do structural modifications impact potency?
- In vitro assays : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization or ATPase assays .
- SAR analysis : Modifying the prop-2-ynyl group or phenyl substituents alters bioactivity. For example:
Q. What analytical techniques are critical for purity assessment and impurity profiling?
- HPLC-MS : Detects trace impurities (e.g., de-ethylated byproducts) with a C18 column and acetonitrile/water gradient .
- NMR : ¹H/¹³C NMR identifies regiochemical isomers (e.g., prop-2-ynyl vs. prop-1-ynyl attachment) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical) .
Methodological Best Practices
Q. How should researchers handle discrepancies in biological activity data across studies?
- Standardize assays : Use common cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Control variables : Document solvent (DMSO concentration ≤0.1%) and incubation time .
- Meta-analysis : Compare IC₅₀ values across studies to identify outliers due to assay sensitivity .
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
